N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural properties and potential applications in various fields of science. This compound is characterized by a fused ring system that includes both pyrazole and pyridine rings, making it a versatile scaffold for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the ring system, enhancing the compound’s functional diversity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have been studied for their anticancer and enzymatic inhibitory activities.
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound has shown bactericidal efficacy against Mycobacterium tuberculosis.
Uniqueness
N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific structural features and the ability to undergo diverse chemical transformations.
Properties
IUPAC Name |
N-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(10-13)6-5-9-11-4-2-1-3-7(6)11/h1-5,13H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRNPNJVRKYDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700052-70-5 |
Source
|
Record name | N-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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